N,4-dihydroxy-3-nitrobenzene-1-carboximidamide
Description
N,4-Dihydroxy-3-nitrobenzene-1-carboximidamide is a nitroaromatic compound featuring a benzene ring substituted with hydroxyl (-OH), nitro (-NO₂), and carboximidamide (-C(=NH)NH₂) groups.
Properties
IUPAC Name |
N',4-dihydroxy-3-nitrobenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c8-7(9-12)4-1-2-6(11)5(3-4)10(13)14/h1-3,11-12H,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAXSOHHXZWEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)N)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the nitration of 4-hydroxybenzene-1-carboximidamide using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for N,4-dihydroxy-3-nitrobenzene-1-carboximidamide are not widely documented, the general approach would involve large-scale nitration and subsequent functional group modifications using industrial reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,4-dihydroxy-3-nitrobenzene-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N,4-dihydroxy-3-nitrobenzene-1-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,4-dihydroxy-3-nitrobenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Positioning and Electronic Effects
The compound’s nitro group at position 3 distinguishes it from analogs like N-(3-chlorophenethyl)-4-nitrobenzamide (), where the nitro group occupies position 3. This positional difference alters electronic properties:
- N,4-Dihydroxy-3-nitrobenzene-1-carboximidamide : The meta-nitro group creates strong electron-withdrawing effects, polarizing the aromatic ring and enhancing reactivity at ortho/para positions.
- N-(3-chlorophenethyl)-4-nitrobenzamide (): The para-nitro group directs electrophilic substitution to the meta position, while the chlorophenethyl chain increases lipophilicity.
| Property | This compound | N-(3-chlorophenethyl)-4-nitrobenzamide |
|---|---|---|
| Nitro Position | 3 | 4 |
| Key Functional Groups | -OH, -NO₂, -C(=NH)NH₂ | -NO₂, -Cl, amide |
| Electronic Effect | Strong electron-withdrawing (meta) | Moderate electron-withdrawing (para) |
Carboximidamide vs. Amide Derivatives
Carboximidamide derivatives, such as N'-Hydroxy-4-(hydroxymethyl)benzene-1-carboximidamide (), share hydrogen-bonding capacity but differ in substituent complexity:
- This compound : The nitro and dual hydroxyl groups enhance solubility in polar solvents (e.g., water or DMSO) compared to simpler carboximidamides.
Spectroscopic and Physicochemical Data
Biological Activity
N,4-dihydroxy-3-nitrobenzene-1-carboximidamide is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a nitroaromatic compound characterized by the presence of hydroxyl and carboximidamide functional groups. These structural features contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains. The mechanism involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways, leading to cell death.
Anticancer Activity
The compound has also been studied for its anticancer properties . In vitro studies demonstrate that it can inhibit the proliferation of cancer cells through several mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by interfering with cellular signaling pathways.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular processes. The following pathways are particularly relevant:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell damage and apoptosis.
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study conducted on various strains of Escherichia coli and Staphylococcus aureus showed that this compound significantly reduced bacterial viability at concentrations of 50 µg/mL and above.
- Cancer Cell Lines : In experiments involving human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 25 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents.
Data Tables
| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | - |
| S. aureus | 50 | - | |
| Anticancer | MCF-7 (Breast Cancer) | - | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
